N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline
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Overview
Description
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline is a complex organic compound that features a pyrazole ring, a common structure in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline typically involves the reaction of 4-(chloromethyl)-N,N-dimethylaniline with 1-methyl-1H-pyrazole-3-methanamine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding nitro or hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline or pyrazole derivatives.
Scientific Research Applications
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-aminobenzaldehyde
- N,N-Dimethyl-4-nitroaniline
- 1-Methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline is unique due to its combination of a pyrazole ring and an aniline moiety. This structure provides a versatile scaffold for further chemical modifications, making it valuable in various research and industrial applications .
Biological Activity
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline is an organic compound characterized by a complex structure that includes a dimethylamino group, an aniline backbone, and a pyrazole moiety. This compound's biological activity has been the subject of various studies, particularly in the context of medicinal chemistry, where it is evaluated for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C14H20N4, with a molecular weight of approximately 244.34 g/mol. Its structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C14H20N4 |
Molecular Weight | 244.34 g/mol |
IUPAC Name | N,N-dimethyl-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]aniline |
InChI Key | VMPMNDHNACZLOY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyrazole ring is significant because it can bind to active sites on enzymes, potentially inhibiting their function. This interaction may modulate various signaling pathways within cells, contributing to its pharmacological effects.
Antitumor Activity
Research has indicated that compounds structurally related to this compound exhibit notable antitumor properties. For instance, similar derivatives have shown potent inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. One study reported that a related compound displayed an IC50 value of 0.98 μM against CDK2, indicating strong inhibitory activity .
In vitro assays have demonstrated antiproliferative effects against various cancer cell lines, including MCF-7 and B16-F10, with IC50 values in the low micromolar range (approximately 1.88 μM and 2.12 μM, respectively) . These findings suggest that modifications to the pyrazole or aniline moieties could enhance antitumor efficacy.
Other Biological Activities
Beyond antitumor activity, this compound may possess other biological activities due to its structural features:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes suggests potential applications in treating diseases where enzyme dysregulation is a factor.
- Antimicrobial Properties : Similar compounds have been explored for their antimicrobial effects, indicating that this compound might also exhibit such properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole-containing compounds:
- Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among them, certain compounds exhibited promising results as CDK2 inhibitors with significant antiproliferative effects on cancer cell lines .
- Structure-Activity Relationship (SAR) : Research on related compounds has revealed that specific substitutions on the pyrazole and aniline rings are crucial for enhancing biological activity. For example, the presence of electron-withdrawing groups can improve binding affinity to target enzymes .
Properties
Molecular Formula |
C14H20N4 |
---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]aniline |
InChI |
InChI=1S/C14H20N4/c1-17(2)14-6-4-12(5-7-14)10-15-11-13-8-9-18(3)16-13/h4-9,15H,10-11H2,1-3H3 |
InChI Key |
VMPMNDHNACZLOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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